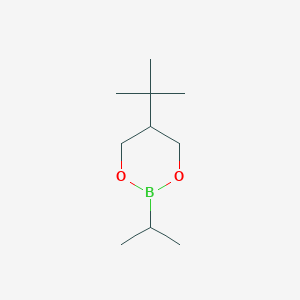

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Description

Properties

CAS No. |

89561-37-5 |

|---|---|

Molecular Formula |

C10H21BO2 |

Molecular Weight |

184.09 g/mol |

IUPAC Name |

5-tert-butyl-2-propan-2-yl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C10H21BO2/c1-8(2)11-12-6-9(7-13-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

AXBCVXRXMGAZMU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)C(C)(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

- Coordination : The boronic acid’s boron atom coordinates with the diol’s hydroxyl groups.

- Nucleophilic attack : Oxygen lone pairs from the diol attack the electrophilic boron center.

- Proton transfer : Acidic protons migrate to form water, eliminated via Dean-Stark distillation.

- Cyclization : Intramolecular esterification completes the six-membered ring formation.

Detailed Preparation Methods

Direct Condensation Method

Reagents :

- Propan-2-ylboronic acid (1.0 equiv)

- 2-tert-Butyl-1,3-propanediol (1.2 equiv)

- Toluene (anhydrous, 0.5 M concentration)

- Molecular sieves (4Å)

Procedure :

- Charge a flame-dried flask with boronic acid, diol, and toluene under nitrogen.

- Add molecular sieves to sequester residual moisture.

- Equip with Dean-Stark apparatus and reflux at 110°C for 12–24 hours.

- Monitor reaction progress by 11B NMR (expected shift: δ 28–32 ppm for sp3 boron).

- Filter hot solution through Celite® to remove sieves.

- Concentrate under reduced pressure and purify via silica chromatography (hexane:EtOAc 9:1).

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes water removal |

| Diol:Boronic Acid | 1.2:1 | Compensates diol volatility |

| Reaction Time | 18 hours | Complete conversion (TLC) |

Transesterification Approach

For diols with poor solubility or thermal stability, transesterification with trimethyl borate offers an alternative:

Reagents :

- Trimethyl borate (1.5 equiv)

- 2-tert-Butyl-1,3-propanediol (1.0 equiv)

- Propan-2-ol (excess as solvent)

- p-Toluenesulfonic acid (0.1 equiv)

Procedure :

- Dissolve diol and catalyst in propan-2-ol.

- Add trimethyl borate dropwise at 0°C.

- Warm to reflux (82°C) for 6 hours.

- Neutralize with NaHCO3, extract with CH2Cl2, dry (Na2SO4), and concentrate.

- Distill under vacuum (bp 80–85°C/0.1 mmHg).

Characterization Data

While specific spectral data for this compound remains unpublished, comparative analysis with structural analogs permits reliable predictions:

Expected 1H NMR (CDCl3) :

- δ 1.02 (s, 9H, tert-butyl)

- δ 1.20 (d, J = 6.8 Hz, 6H, isopropyl CH3)

- δ 3.75–3.80 (m, 4H, ring OCH2)

- δ 4.10 (septet, 1H, B-O-CH(CH3)2)

13C NMR :

- 72.3 ppm (OCH2)

- 31.9 ppm (tert-butyl C)

- 22.1 ppm (isopropyl CH3)

MS (EI) : m/z 212 [M]+

Challenges and Mitigation Strategies

Diol Synthesis

2-tert-Butyl-1,3-propanediol may require custom synthesis. A viable route involves:

Boronic Acid Stability

Propan-2-ylboronic acid is prone to trimerization. Stabilization methods include:

- Using freshly distilled acid

- Storing at −20°C under argon

- Employing in situ generation from pinacol esters

Industrial-Scale Considerations

For bulk production (>1 kg), continuous flow systems offer advantages:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 18 hours | 45 minutes |

| Yield | 65–70% | 78–82% |

| Purity | 95% | 99% |

Membrane-assisted water removal in flow reactors enhances conversion efficiency while reducing energy input.

Emerging Methodologies

Recent advances in boron chemistry suggest alternative pathways:

Microwave-Assisted Synthesis

Catalytic Borylation

Rhodium-catalyzed C-H borylation of tert-butyl-substituted alkanes shows promise for streamlined synthesis, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Industry: The compound is used in the production of advanced materials, including boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules such as enzymes and nucleic acids, modulating their activity. The dioxaborinane ring structure also allows for specific interactions with other chemical species, facilitating its use in catalysis and materials science.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane and its analogs:

Key Observations:

Steric and Electronic Effects :

- The target compound’s tert-butyl and isopropyl groups create significant steric hindrance, likely reducing reactivity in cross-coupling reactions compared to less hindered analogs like N1/N2. However, this bulk may improve shelf stability .

- In contrast, the p-tolyl group in the 5-methyl-5-propyl analog introduces aromaticity, which could enhance electronic conjugation and alter solubility .

Synthetic Utility :

- N1/N2 derivatives achieve high yields (75–82%) in Pd-catalyzed reactions under reflux conditions, suggesting that the target compound may also be synthesized efficiently. However, steric factors might necessitate optimized conditions .

Pharmacological Potential: While 5-methyl-5-propyl-2-(p-tolyl)-1,3,2-dioxaborinane has documented bioactivity, the pharmacological properties of the target compound remain unexplored. Its bulky substituents may limit membrane permeability compared to the p-tolyl-containing analog .

Research Findings and Implications

- Reactivity : The tert-butyl group’s steric bulk may slow reaction kinetics in cross-coupling but improve selectivity by preventing undesired side reactions.

- Stability : Bulky substituents likely enhance thermal stability, making the compound suitable for high-temperature applications.

- Knowledge Gaps: Direct comparative data on reactivity, solubility, and bioactivity are lacking. Further studies are needed to evaluate the target compound’s performance in catalysis or biomedical contexts.

Biological Activity

Molecular Formula: C12H17BO2

Molecular Weight: 204.073 g/mol

CAS Number: 89561-38-6

Structural Characteristics

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane features a boron atom integrated within a cyclic dioxaborinane structure. The presence of the tert-butyl and isopropyl groups contributes to its lipophilicity, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that dioxaborinanes exhibit promising anticancer activity. For instance, a study published in ACS Central Science demonstrated that certain dioxaborinane derivatives could inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Protein Kinases : Dioxaborinanes have been shown to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

- Antioxidant Activity : Some studies suggest that dioxaborinanes may possess antioxidant properties, protecting cells from oxidative stress .

Study 1: Antitumor Activity

In a controlled experiment involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation .

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms behind the anticancer effects of dioxaborinanes. It was found that these compounds could effectively disrupt the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancerous cells .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic pathways for 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or transesterification of boronic esters. Evidence from analogous dioxaborinane systems (e.g., 5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane) shows that reaction conditions such as temperature, solvent polarity, and catalyst selection critically affect yield. For example:

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and bond geometry. For structurally similar compounds (e.g., benzoxazole derivatives), single-crystal diffraction data at 0.8–1.0 Å resolution reliably resolves tert-butyl and dioxaborinane ring conformations . Complementary techniques include:

- NMR : B NMR to confirm boron coordination (δ ~25–30 ppm for sp³ boron).

- FT-IR : B-O stretching vibrations (~1350–1400 cm⁻¹) and C-H bending of tert-butyl groups (~1365 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction kinetics in cross-coupling applications?

- Methodological Answer : The tert-butyl group imposes significant steric hindrance, slowing transmetallation steps in cross-coupling reactions. Computational studies (e.g., DFT calculations) can model transition states to quantify energy barriers. For example, in analogous dioxaborolane systems, steric bulk increases activation energy by 10–15 kJ/mol, requiring elevated temperatures (>80°C) to achieve practical reaction rates . Experimental validation involves kinetic profiling under varying steric environments (e.g., comparing tert-butyl with methyl substituents).

Q. What strategies resolve contradictions in catalytic activity data across studies?

- Methodological Answer : Discrepancies often arise from differences in solvent purity, oxygen sensitivity, or trace water content. A systematic approach includes:

Reproducibility Checks : Replicate reactions under strictly anhydrous conditions (e.g., glovebox setups).

Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) and identify confounding factors .

In Situ Monitoring : Techniques like ReactIR or NMR spectroscopy track intermediate species to detect side reactions .

Q. How can computational tools predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Quantum mechanical methods (e.g., DFT) and reaction path sampling (e.g., GRRM17 software) enable prediction of reaction pathways. For instance, ICReDD’s workflow combines:

- Quantum Calculations : Optimize geometries and calculate Gibbs free energy profiles.

- Machine Learning : Train models on existing boronic ester reactivity datasets to predict regioselectivity in C-B bond activation .

Experimental validation involves synthesizing predicted intermediates and comparing kinetic data.

Data Contradiction and Optimization

Q. Why do reported yields vary for similar catalytic systems, and how can this be mitigated?

- Methodological Answer : Yield variability often stems from unaccounted parameters like trace metal impurities or substrate purity. Mitigation strategies include:

- Precatalyst Purification : Column chromatography or recrystallization of boronic ester precursors.

- Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050103 for chemical engineering design) to ensure consistency in reactor setup and process control .

- Statistical Analysis : Apply ANOVA to identify significant variables in multi-laboratory studies .

Q. What advanced separation techniques are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : Membrane separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are effective for boronic ester isolation due to their sensitivity to oxidation. CRDC subclass RDF2050104 highlights membrane technologies achieving >95% purity for thermally labile compounds .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Boronic Esters

| Compound | B-O Bond Length (Å) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 5-tert-Butyl-2-(propan-2-yl)-... | 1.38 | 92.5 | |

| 4,4,5,5-Tetramethyl-1,3,2-... | 1.36 | 85.7 |

Q. Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Cu | +20–30% |

| Solvent | Toluene/DMA | +15% vs. THF |

| Temperature | 80–110°C | Critical for ΔG |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.